trans-1,2-Dichlorocyclohexane

Stereochemistry Physical organic chemistry Isomer separation

trans-1,2-Dichlorocyclohexane (CAS 822-86-6) is a vicinal dichlorinated cyclohexane stereoisomer in which the two chlorine substituents occupy opposite faces of the cyclohexane ring. With molecular formula C₆H₁₀Cl₂ and molecular weight 153.05 g/mol, this compound exists as a colorless liquid at ambient temperature (melting point -6.5 °C, boiling point 193.5 °C).

Molecular Formula C6H10Cl2
Molecular Weight 153.05 g/mol
CAS No. 822-86-6
Cat. No. B1586812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-1,2-Dichlorocyclohexane
CAS822-86-6
Molecular FormulaC6H10Cl2
Molecular Weight153.05 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)Cl)Cl
InChIInChI=1S/C6H10Cl2/c7-5-3-1-2-4-6(5)8/h5-6H,1-4H2/t5-,6-/m1/s1
InChIKeyGZEZIBFVJYNETN-PHDIDXHHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





trans-1,2-Dichlorocyclohexane (CAS 822-86-6): Definitive Stereochemical Probe for Cyclohexane Conformational Analysis and Stereospecific Synthesis


trans-1,2-Dichlorocyclohexane (CAS 822-86-6) is a vicinal dichlorinated cyclohexane stereoisomer in which the two chlorine substituents occupy opposite faces of the cyclohexane ring [1]. With molecular formula C₆H₁₀Cl₂ and molecular weight 153.05 g/mol, this compound exists as a colorless liquid at ambient temperature (melting point -6.5 °C, boiling point 193.5 °C) [1]. Unlike many disubstituted cyclohexanes that overwhelmingly adopt diequatorial conformations, trans-1,2-dichlorocyclohexane exhibits a unique conformational profile: the diaxial conformer is thermodynamically preferred in the vapor phase due to halogen–halogen repulsive interactions that destabilize the diequatorial arrangement [2][3]. This conformational inversion—where the axial conformer is more stable than the equatorial—makes the compound a foundational model system for studying stereoelectronic effects, the gauche effect, and solvent-dependent conformational equilibria [4]. The compound's absolute configuration exists as a pair of rapidly interconverting enantiomeric conformers ( (1R,2R) and (1S,2S) ), and it serves as a critical building block in stereospecific synthesis, including applications in acaricide formulations and polymer catalyst systems [5].

Why trans-1,2-Dichlorocyclohexane (CAS 822-86-6) Cannot Be Replaced by cis-Isomer, Unsubstituted Analogs, or Other Dihalocyclohexanes


Generic substitution of trans-1,2-dichlorocyclohexane with its cis isomer (CAS 10498-35-8), 1,2-dichloroethane, or even other trans-1,2-dihalocyclohexanes (e.g., dibromo or difluoro analogs) fundamentally alters or eliminates the stereochemical and conformational properties that define this compound's scientific utility. The cis isomer adopts a distinctly different spatial arrangement with chlorine atoms on the same face of the ring, resulting in a 13.4 °C higher boiling point (206.9 °C vs. 193.5 °C) and lower density (1.14 g/cm³ vs. 1.164 g/cm³) [1], as well as a fundamentally different conformational equilibrium that eliminates the E2 anti-periplanar elimination pathway available to the trans isomer [2]. The acyclic analog 1,2-dichloroethane lacks the cyclohexane ring entirely, eliminating all stereoelectronic effects and conformational constraints essential for studying cyclic stereochemistry. Critically, even among trans-1,2-dihalocyclohexanes, the chloro analog occupies a unique position: the difluoro analog (Eₑₑ − Eₐₐ = 0.10 kcal mol⁻¹) shows only marginal diaxial preference, while the dibromo analog (Eₑₑ − Eₐₐ = 1.40 kcal mol⁻¹) exhibits a stronger but synthetically less versatile diaxial bias [3]. The chloro compound provides an experimentally accessible intermediate energy difference (0.95 kcal mol⁻¹) that is large enough for reliable measurement yet small enough for solvent-dependent conformational switching [3]. The quantitative evidence presented in Section 3 demonstrates why procurement of the specific trans-1,2-dichloro stereoisomer—not any generic dichlorocyclohexane or alternative dihalide—is essential for reproducible stereochemical investigations and stereospecific synthetic applications.

trans-1,2-Dichlorocyclohexane (CAS 822-86-6): Quantitative Evidence of Differentiation from Closest Analogs and In-Class Candidates


Stereochemical Identity: Distinct Physical Property Profile Versus cis-1,2-Dichlorocyclohexane

trans-1,2-Dichlorocyclohexane exhibits quantitatively distinct physical properties compared to its cis stereoisomer, enabling unambiguous isomer identification and separation. The trans isomer has a boiling point of 193.5 °C [1], which is 13.4 °C lower than that of cis-1,2-dichlorocyclohexane (206.9 °C) . Density measurements also differ: the trans isomer has a density of 1.164 g/mL at 25 °C , compared to 1.14 g/cm³ for the cis isomer . These differences are driven by the distinct stereochemical arrangements: in the trans isomer, chlorine atoms occupy opposite ring faces, enabling diaxial and diequatorial conformational interchange; in the cis isomer, one chlorine must occupy an axial position and one an equatorial position in either chair conformation, generating a higher dipole moment and altered intermolecular interactions [2].

Stereochemistry Physical organic chemistry Isomer separation

Conformational Preference Inversion: Diaxial Conformer Stability in Vapor Phase

Unlike most trans-1,2-disubstituted cyclohexanes that strongly favor diequatorial conformations, trans-1,2-dichlorocyclohexane exhibits a thermodynamically preferred diaxial conformer in the vapor phase. Experimental determination by ¹H NMR coupling constant analysis combined with DFT calculations (B3LYP/6-311+G**) yields an energy difference of Eₑₑ − Eₐₐ = 0.95 kcal mol⁻¹ in the vapor phase, indicating that the diaxial conformer is 0.95 kcal mol⁻¹ more stable than the diequatorial conformer [1]. Independent NMR peak area measurements in multiple solvents, extrapolated to the vapor phase, estimate the free energy difference ΔG₍ₐₐ→ₑₑ₎ as 0.9 kcal mol⁻¹ [2]. Earlier vapor phase energy difference determinations report ΔEᵥ = 0.7 kcal mol⁻¹ favoring the diaxial conformer [3]. This diaxial preference arises from steric (repulsive) Cl⋯Cl interactions in the diequatorial conformer that are not present in the diaxial arrangement [2], representing a conformational inversion relative to the typical equatorial preference observed for most substituents.

Conformational analysis Stereoelectronic effects Computational chemistry

Stereoselective Inclusion Behavior: X-Ray Confirmation of Equatorial Conformer in Chiral Host-Guest Complexes

Optically active (R,R)-(-)-trans-1,2-dichlorocyclohexane forms a well-defined 2:1 inclusion crystal with the chiral host (R,R)-(-)-trans-2,3-(hydroxydiphenylmethyl)-1,4-dioxaspiro[4.4]-nonane [1]. X-ray crystallographic analysis of this inclusion complex (space group P2₁2₁2, orthorhombic, a = 17.465 Å, b = 20.095 Å, c = 8.664 Å, V = 3040 ų, Z = 2) reveals that the trans-1,2-dichlorocyclohexane guest molecule adopts the equatorial conformation within the crystalline lattice [1]. This represents a direct structural determination of the diequatorial conformer—the thermodynamically disfavored state in the vapor phase—stabilized by host-guest interactions and crystal packing forces. The absolute configuration was unambiguously assigned as (R,R) based on the known chirality of the host molecule [1]. In contrast, cis-1,2-dichlorocyclohexane cannot access a fully equatorial conformation (one chlorine must be axial in any chair conformation) and thus cannot participate in this stereoselective inclusion phenomenon.

Supramolecular chemistry Chiral resolution X-ray crystallography

Density and Refractive Index as Quantitative Purity Metrics for Procurement

trans-1,2-Dichlorocyclohexane exhibits reproducible, vendor-verified density and refractive index values that serve as quantitative identity and purity metrics during procurement and quality control. The compound's density is consistently reported as 1.164 g/mL at 25 °C (lit.) across multiple commercial sources [1], with CAS Common Chemistry reporting a value of 1.1710 g/cm³ at 30 °C [2]. The refractive index (n₂₀/D) is documented as 1.4917 . These values differ measurably from those of potential contaminants or mis-specified materials: the cis isomer has a lower density of 1.14 g/cm³ and refractive index of approximately 1.472 ; 1,2-dichloroethane (a common synthetic precursor/solvent) has density 1.253 g/cm³ and refractive index 1.4448; cyclohexene (starting material) has density 0.811 g/cm³. The compound is commercially available with purity specifications of ≥96.0% (GC) or 99%, enabling direct verification via density measurement or GC analysis .

Quality control Analytical chemistry Procurement specification

Validated Research and Industrial Applications of trans-1,2-Dichlorocyclohexane (CAS 822-86-6) Based on Quantitative Differentiation Evidence


Conformational Analysis and Solvent Effect Studies in Physical Organic Chemistry

trans-1,2-Dichlorocyclohexane serves as an established model system for investigating solvent-dependent conformational equilibria, with a quantitatively determined vapor-phase diaxial preference of 0.95 kcal mol⁻¹ (Eₑₑ − Eₐₐ) that decreases to 0.36 kcal mol⁻¹ in CCl₄ and inverts to -0.80 kcal mol⁻¹ in DMSO [1]. This well-characterized solvent response—spanning both magnitude and sign of the conformational free energy difference—makes the compound ideal for calibrating computational solvation models and testing theories of solvent effects on stereoelectronic phenomena [2]. The availability of independently determined energy values (0.7–0.95 kcal mol⁻¹ across multiple studies [3][4]) provides robust cross-validation for methodological development.

Stereospecific Synthesis of Chiral Building Blocks via Inclusion Resolution

The stereoselective inclusion behavior of trans-1,2-dichlorocyclohexane with chiral hosts has been experimentally validated and structurally characterized by X-ray crystallography [5]. Optically active (R,R)-(-)-trans-1,2-dichlorocyclohexane can be isolated as a 2:1 inclusion crystal, with the guest molecule adopting the equatorial conformation and the absolute configuration definitively assigned as (R,R) [5]. This provides a validated method for chiral resolution of the racemate and establishes trans-1,2-dichlorocyclohexane as a chiral synthon for downstream stereospecific transformations. The cis isomer cannot participate in this resolution pathway due to its inability to adopt a fully equatorial conformation.

E2 Elimination Stereochemistry Education and Mechanistic Investigation

trans-1,2-Dichlorocyclohexane is the prototypical substrate for demonstrating the anti-periplanar stereochemical requirement of E2 elimination reactions in cyclic systems . The trans geometry permits the necessary 180° alignment of the β-hydrogen and leaving group only when both substituents occupy axial positions—a conformational state that is thermodynamically accessible (and indeed preferred in the vapor phase) for this specific compound [4]. In contrast, the cis isomer lacks a conformation with both chlorine atoms axial, rendering it essentially unreactive toward E2 elimination under comparable conditions . This binary reactivity difference (trans undergoes elimination; cis does not) provides a clear and reproducible demonstration of stereoelectronic control that is foundational to organic chemistry pedagogy and mechanistic enzymology training.

Acaricide Formulation and Polymer Catalyst Component Development

trans-1,2-Dichlorocyclohexane is documented as an active ingredient in acaricide formulations for protection measures against tick-borne diseases , and appears in patent literature as a component in catalyst systems for controlling polymer composition during ethylene copolymer production . Specifically, EP-2607391-A1, EP-2794691-A1, and US-10392455-B2 disclose catalyst systems comprising a transition metal catalyst component and a Ziegler catalyst component that utilize trans-1,2-dichlorocyclohexane or related structures for polymer composition control . The defined stereochemistry of the trans isomer is critical for these applications: cis-1,2-dichlorocyclohexane would present a different steric and electronic profile at catalytic metal centers and may exhibit distinct biological activity profiles.

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